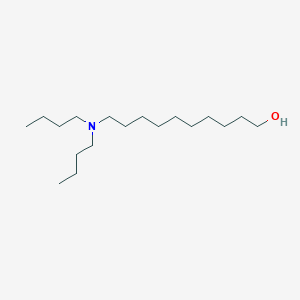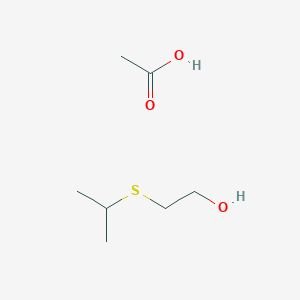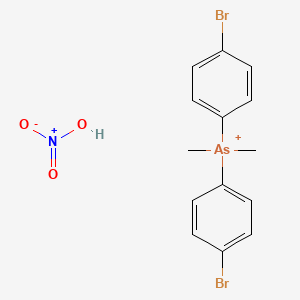
bis(4-bromophenyl)-dimethylarsanium;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-bromophenyl)-dimethylarsanium;nitric acid: is an organoarsenic compound that features two bromophenyl groups attached to a dimethylarsanium core, with nitric acid as a counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)-dimethylarsanium typically involves the reaction of dimethylarsine with 4-bromophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include anhydrous toluene or dichloromethane, and the reaction may be catalyzed by palladium-based catalysts.
Industrial Production Methods: Industrial production of bis(4-bromophenyl)-dimethylarsanium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of hazardous by-products.
化学反応の分析
Types of Reactions:
Oxidation: Bis(4-bromophenyl)-dimethylarsanium can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of arsenic oxides and brominated by-products.
Reduction: Formation of arsenic hydrides and dehalogenated products.
Substitution: Formation of substituted arsenium compounds with various functional groups.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of complex organoarsenic compounds.
- Employed in cross-coupling reactions to form carbon-arsenic bonds.
Biology:
- Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its arsenic content.
Industry:
- Utilized in the production of advanced materials, including semiconductors and polymers with unique electronic properties.
作用機序
The mechanism of action of bis(4-bromophenyl)-dimethylarsanium involves its interaction with cellular components, particularly proteins and enzymes that contain thiol groups. The compound can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
類似化合物との比較
Bis(4-bromophenyl)arsine: Similar structure but lacks the dimethyl groups.
Dimethylarsinic acid: Contains dimethylarsine but lacks the bromophenyl groups.
Triphenylarsine: Contains phenyl groups instead of bromophenyl groups.
Uniqueness:
- The presence of both bromophenyl and dimethylarsanium groups in bis(4-bromophenyl)-dimethylarsanium provides unique reactivity and potential for diverse applications.
- The combination of these groups allows for specific interactions with biological targets and unique electronic properties, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
5449-67-2 |
|---|---|
分子式 |
C14H15AsBr2NO3+ |
分子量 |
480.00 g/mol |
IUPAC名 |
bis(4-bromophenyl)-dimethylarsanium;nitric acid |
InChI |
InChI=1S/C14H14AsBr2.HNO3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10H,1-2H3;(H,2,3,4)/q+1; |
InChIキー |
ZDPORWZJYACFSD-UHFFFAOYSA-N |
正規SMILES |
C[As+](C)(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


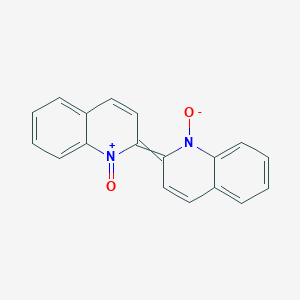
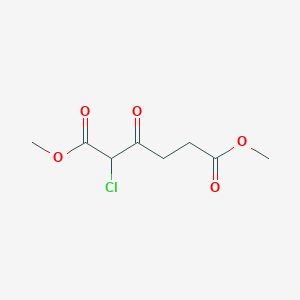
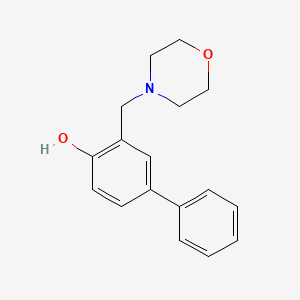
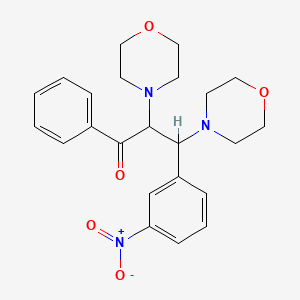
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
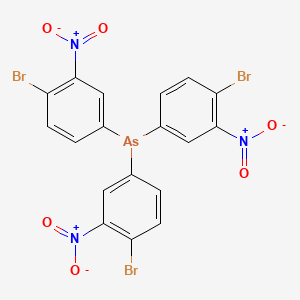
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)


